(2-Methylphenyl)(thiophen-2-yl)methanol
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Overview
Description
(2-Methylphenyl)(thiophen-2-yl)methanol is an organic compound that features a combination of a methylphenyl group and a thiophenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 2-methylbenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium tetrahydroborate. The reaction is carried out in a solvent like tetrahydrofuran under heating conditions for a specified duration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate is commonly used as a reducing agent.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of (2-Methylphenyl)(thiophen-2-yl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(2-Methylphenyl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(thiophen-2-yl)methanol involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Methylphenyl)(thiophen-2-yl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
Thiophen-2-ylmethanol: Contains a thiophenyl group attached to a methanol moiety without the methylphenyl group.
(4-(4-Methoxyphenyl)thiophen-2-yl)methanol: Similar structure with a methoxy group on the phenyl ring
Uniqueness
(2-Methylphenyl)(thiophen-2-yl)methanol is unique due to the presence of both a methylphenyl and a thiophenyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methylphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIYLTLIQLAHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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